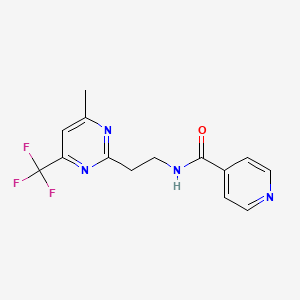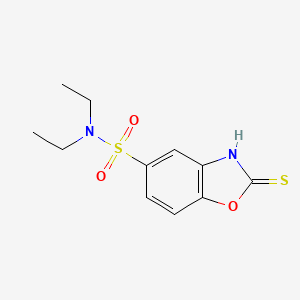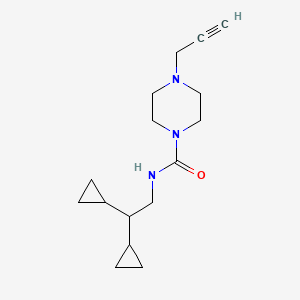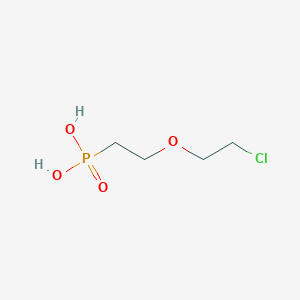
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide” is a chemical compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involved a reaction between 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours, after which the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-Ray diffraction analysis . The spatial configuration of the carbon atoms connected to certain groups plays an important role in the properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, one compound was reported as a white solid with a melting point of 152-153°C .科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrimidine-linked heterocyclic compounds, including derivatives similar to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide, highlighting their potential in creating novel compounds with diverse biological activities. For instance, Deohate and Palaspagar (2020) synthesized (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, demonstrating a methodology that could be applicable to the synthesis of compounds like this compound (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Biological Activities
Several studies have focused on the biological activities of pyrimidine derivatives. Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and evaluated them for their antimicrobial and antituberculosis activities, indicating the potential of pyrimidine derivatives in medical applications (Hetal I. Soni & N. Patel, 2017). Furthermore, Bentabed-Ababsa et al. (2010) reported on the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones with good bactericidal and fungicidal activities, illustrating the potential for developing antibacterial and antifungal agents (Ghenia Bentabed-Ababsa et al., 2010).
Anticancer and Antiproliferative Effects
Compounds synthesized from pyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect, indicating potential anticancer applications (L. Mallesha et al., 2012).
Molecular Docking and Drug Design
The structural flexibility of pyrimidine derivatives makes them suitable candidates for drug design and discovery. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and conducted molecular docking studies to evaluate their anticancer and anti-5-lipoxygenase activities, highlighting the potential for designing inhibitors targeting specific biological pathways (A. Rahmouni et al., 2016).
作用機序
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It’s known that pyrimidine derivatives can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Pharmacokinetics
It’s known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)4-7-19-13(22)10-2-5-18-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSKXAXLVKMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2960196.png)

![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![N-(3-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960213.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)